
Cesium;oxygen(2-);titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium titanium oxide is a compound that combines cesium, a highly reactive alkali metal, with titanium oxide, a compound known for its stability and wide range of applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cesium titanium oxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves mixing cesium carbonate and titanium dioxide powders, followed by heating the mixture at high temperatures to induce a reaction that forms cesium titanium oxide. The reaction conditions typically involve temperatures ranging from 800°C to 1000°C in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, cesium titanium oxide can be produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. Techniques such as chemical vapor deposition and hydrothermal synthesis may also be employed to produce cesium titanium oxide with specific properties tailored for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cesium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of other reagents and the specific conditions under which they occur.
Common Reagents and Conditions
Oxidation: Cesium titanium oxide can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents, often at high temperatures.
Substitution: Substitution reactions may involve the replacement of cesium or titanium atoms with other elements, depending on the desired properties of the final product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxides, while reduction can produce lower oxides or elemental forms of cesium and titanium.
Applications De Recherche Scientifique
Cesium titanium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Catalysis: Cesium titanium oxide is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Materials Science: The compound is studied for its potential use in advanced materials, such as ceramics and composites, due to its high stability and unique electronic properties.
Photocatalysis: Cesium titanium oxide is explored for its ability to act as a photocatalyst, which can be used in environmental remediation and energy conversion applications.
Biomedical Applications: Research is ongoing to investigate the potential use of cesium titanium oxide in medical devices and drug delivery systems.
Mécanisme D'action
The mechanism by which cesium titanium oxide exerts its effects depends on the specific application. In catalysis, the compound’s surface properties and electronic structure play a crucial role in facilitating chemical reactions. The presence of cesium can enhance the catalytic activity by altering the electronic environment of the titanium oxide.
In photocatalysis, cesium titanium oxide absorbs light energy, which excites electrons and creates electron-hole pairs. These pairs can then participate in redox reactions, leading to the degradation of pollutants or the generation of hydrogen from water.
Comparaison Avec Des Composés Similaires
Cesium titanium oxide can be compared with other similar compounds, such as cesium oxide, titanium dioxide, and other mixed metal oxides.
Cesium Oxide: While cesium oxide is highly reactive and primarily used in specialized applications, cesium titanium oxide offers greater stability and a wider range of applications.
Titanium Dioxide: Titanium dioxide is well-known for its photocatalytic properties, but the addition of cesium can enhance its performance in certain applications.
Mixed Metal Oxides: Other mixed metal oxides, such as barium titanate and strontium titanate, also exhibit unique properties, but cesium titanium oxide stands out due to the specific effects of cesium on the compound’s electronic and catalytic properties.
Conclusion
Cesium titanium oxide is a compound with significant potential in various scientific and industrial applications. Its unique properties, including its stability and catalytic activity, make it a valuable material for research and development in fields such as catalysis, materials science, and environmental remediation. Further research is needed to fully explore and harness the capabilities of this intriguing compound.
Propriétés
Formule moléculaire |
CsOTi+3 |
|---|---|
Poids moléculaire |
196.772 g/mol |
Nom IUPAC |
cesium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/Cs.O.Ti/q+1;-2;+4 |
Clé InChI |
WMRRGFKAQUKRPY-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[Ti+4].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


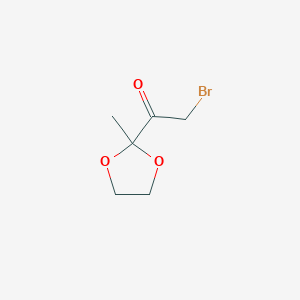



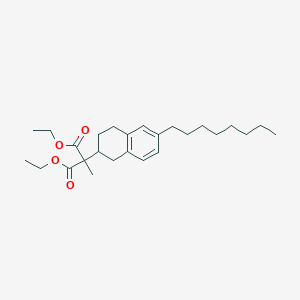
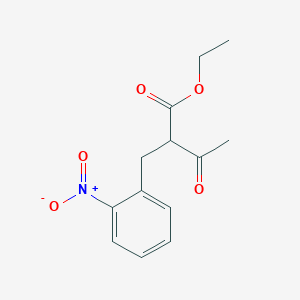
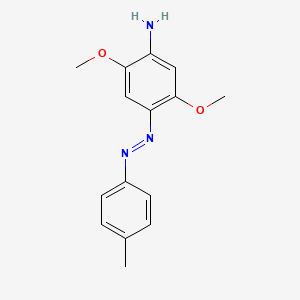
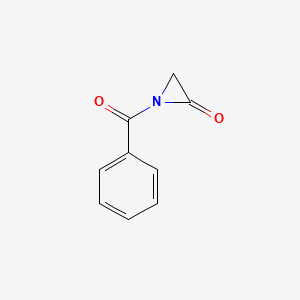
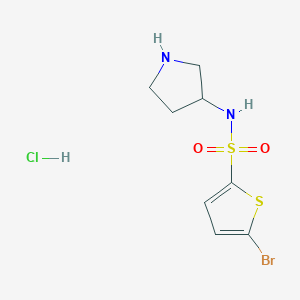
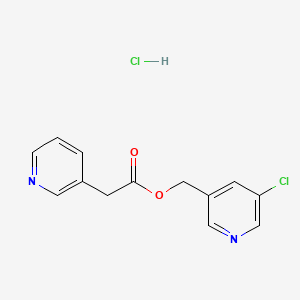
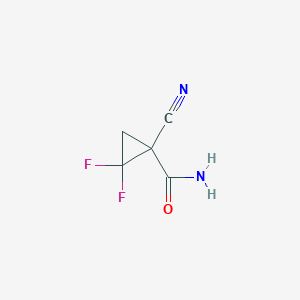


![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)
